

Commercial Availability and Technical Guide for 19:0 Lyso PG-d5

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Compound of Interest

Compound Name: 19:0 Lyso PG-d5

Cat. No.: B15599821

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, suppliers, and technical applications of **19:0 Lyso PG-d5** (1-nonadecanoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol)-d5). This deuterated lysophosphatidylglycerol is a high-purity internal standard crucial for accurate quantification in mass spectrometry-based lipidomics.

Commercial Availability and Suppliers

19:0 Lyso PG-d5 is readily available from several reputable suppliers specializing in high-purity lipids for research. The primary manufacturer is Avanti Polar Lipids, with global distribution handled by Sigma-Aldrich (a subsidiary of Merck KGaA, Darmstadt, Germany) for customers outside of the United States.^{[1][2]} Other suppliers include MedChemExpress and KKL Med Inc.

This internal standard is typically sold as a solution at a concentration of 1 mg/mL in a chloroform:methanol (2:1, v/v) or similar organic solvent mixture and is shipped on dry ice to maintain its integrity.^[3] It is recommended to store the product at -20°C.^[1]

Quantitative Data Summary

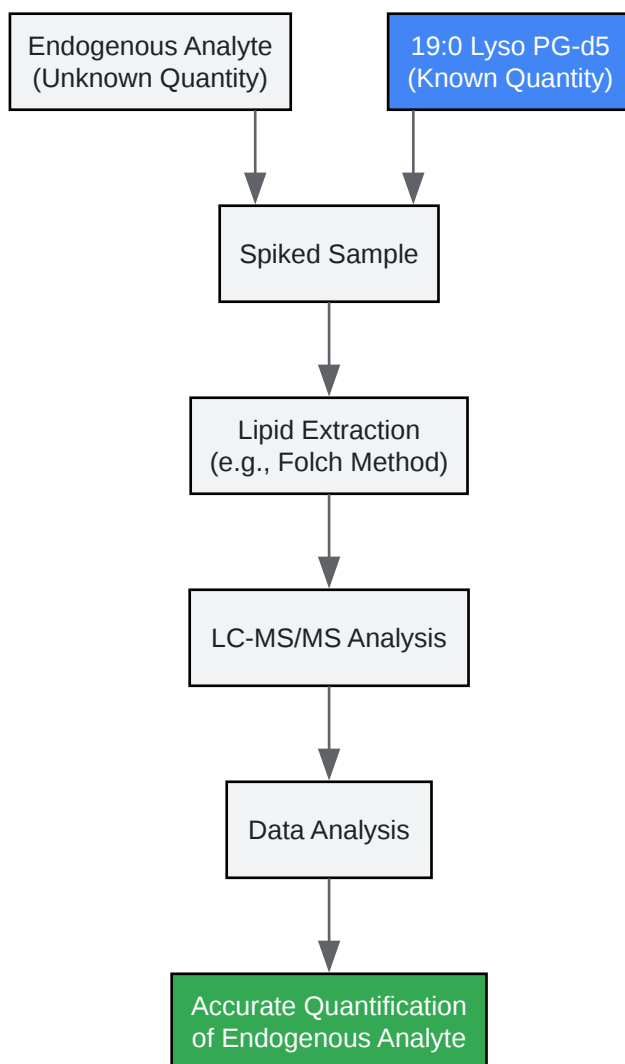
The following table summarizes the key quantitative and technical specifications for **19:0 Lyso PG-d5**.

Parameter	Value	Source
Product Name	19:0 Lyso PG-d5	Avanti Polar Lipids
Synonym	1-nonadecanoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol)-d5	Avanti Polar Lipids
Product Number	858129L	Avanti Polar Lipids
CAS Number	2342575-14-6	[1]
Molecular Formula	C ₂₅ H ₄₅ D ₅ NaO ₉ P	[1]
Molecular Weight	553.65 g/mol	[1]
Purity	>99%	[1]
Physical State	Solution (1 mg/mL)	[3]
Storage Temperature	-20°C	[1]

Role in Lipidomics and Principle of Isotope Dilution

19:0 Lyso PG-d5 serves as an internal standard for the accurate quantification of lysophosphatidylglycerols and other lipid species in complex biological samples using mass spectrometry. The principle behind its use is isotope dilution, a highly accurate method for quantitative analysis.

A known amount of the deuterated standard (**19:0 Lyso PG-d5**) is added to a biological sample at the beginning of the sample preparation process. This "spiked" sample is then subjected to lipid extraction, separation, and detection. Because the deuterated standard is chemically identical to its non-deuterated counterpart, it experiences the same extraction losses and ionization suppression or enhancement in the mass spectrometer. By comparing the signal intensity of the endogenous analyte to the known concentration of the internal standard, a precise quantification of the endogenous lipid can be achieved.



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Principle of Isotope Dilution using **19:0 Lyso PG-d5**.

Experimental Protocols

While a specific protocol for **19:0 Lyso PG-d5** is not publicly available, the following represents a comprehensive methodology compiled from established lipidomics workflows.

Preparation of Internal Standard Stock Solution

- Obtain the Standard: Procure **19:0 Lyso PG-d5** (e.g., Avanti Polar Lipids, #858129L) supplied as a 1 mg/mL solution.

- **Prepare a Working Solution:** Based on the expected concentration of endogenous lysophosphatidylglycerols in your sample, prepare a working solution by diluting the stock solution with a suitable solvent such as chloroform:methanol (2:1, v/v) or isopropanol. A common concentration for a Lyso PG internal standard mixture is 25 µg/mL.

Lipid Extraction from Plasma (Modified Folch Method)

- **Sample Preparation:** Thaw a known volume of plasma (e.g., 50 µL) on ice.
- **Spiking with Internal Standard:** Add a precise volume of the **19:0 Lyso PG-d5** working solution to the plasma sample. The amount added should be sufficient to produce a strong signal in the mass spectrometer without saturating the detector.
- **Solvent Addition:** Add 20 volumes of a cold chloroform:methanol (2:1, v/v) solution to the sample (e.g., 1 mL for a 50 µL plasma sample).
- **Vortexing:** Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
- **Phase Separation:** Add 0.2 volumes of 0.9% NaCl solution (e.g., 200 µL for 1 mL of solvent). Vortex for 30 seconds.
- **Centrifugation:** Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.
- **Lipid Collection:** Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.
- **Drying:** Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
- **Reconstitution:** Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/isopropanol 1:1 v/v).

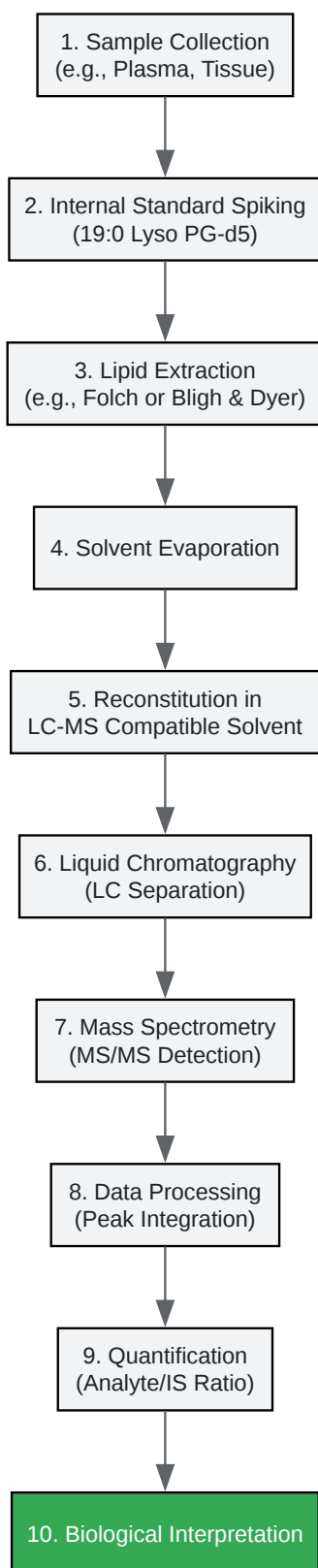
LC-MS/MS Analysis

The following are general parameters for the analysis of lysophospholipids. Instrument-specific optimization is recommended.

- Chromatographic Separation:
 - Column: A C18 reversed-phase column is suitable for separating lysophospholipids.
 - Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
 - Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
 - Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids.
 - Flow Rate: 0.3-0.6 mL/min.
 - Column Temperature: 55°C.
- Mass Spectrometry Detection:
 - Ionization Mode: Negative Electrospray Ionization (ESI-).
 - Analysis Mode: Multiple Reaction Monitoring (MRM) is highly recommended for its sensitivity and specificity.
 - MRM Transition: While the exact transition for **19:0 Lyso PG-d5** should be optimized on the specific instrument, a plausible transition would be based on its precursor ion (m/z 552.4 for the deprotonated molecule) and a characteristic fragment ion (e.g., the nonadecanoic acid fragment, m/z 297.3).

Experimental Workflow Visualization

The following diagram illustrates a typical lipidomics workflow incorporating an internal standard like **19:0 Lyso PG-d5**.



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Lipidomics Experimental Workflow.

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